molecular formula C21H20ClN3OS B2816403 N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-54-9

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2816403
CAS No.: 393824-54-9
M. Wt: 397.92
InChI Key: SGGDCSCFBBRUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo-pyrazine core fused with a carbothioamide group. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., triazole-thiols and pyrazolo-pyrimidines) are synthesized via reactions involving hydrazinecarbothioamides, chloroacetamides, or carboxamides under alkaline or acidic conditions . Its solubility profile is inferred to align with structurally related thioamides, showing solubility in organic solvents (e.g., DMSO, ethanol) and aqueous alkali due to deprotonation of the thiol group .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-26-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(27)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDCSCFBBRUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced via substitution reactions using suitable reagents.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups or the core structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocyclic derivatives (Table 1). Key differentiating factors include core heterocycles, substituent effects, and solubility profiles.

Table 1: Comparative Analysis of Heterocyclic Derivatives

Compound Name Core Structure Substituents Solubility Potential Bioactivity References
Target Compound Pyrrolo-pyrazine 4-Chlorophenyl, 4-Methoxyphenyl, Carbothioamide Organic solvents, aqueous alkali Antimicrobial (inferred)
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives Triazole 4-Chlorophenyl, Pyrrole, Thiol Organic solvents, aqueous alkali Antimicrobial (demonstrated)
N-(4-Chlorophenyl)-4-(Pyrimidin-2-yl)-Piperazine-1-Carboxamide Piperazine-pyrimidine 4-Chlorophenyl, Pyrimidine, Carboxamide Polar aprotic solvents Not reported
N-(4-Chlorophenyl)-2-(4-Nitro-3,5-Dimethyl-Pyrazol-1-yl)Propanoyl Thioamide Pyrazole 4-Chlorophenyl, Nitro, Methyl, Thioamide Limited data (likely hydrophobic) Unclear
Pyrido-Pyrrolo-Pyrimidine Carboxamides (e.g., 900887-75-4) Pyrido-pyrrolo-pyrimidine Methoxypropyl, Aryl groups Likely lipophilic Kinase inhibition (inferred)

Structural and Electronic Comparisons

  • Core Heterocycles: The pyrrolo-pyrazine core in the target compound is distinct from triazole () or pyrimidine () systems. Pyrido-pyrrolo-pyrimidine derivatives () exhibit extended π-conjugation, which could enhance intercalation with biological targets but reduce solubility .
  • Substituent Effects: The 4-chlorophenyl group, common to all listed compounds, increases lipophilicity and may enhance membrane permeability. In and , this group contributes to antimicrobial activity . The 4-methoxyphenyl moiety in the target compound introduces electron-donating effects, contrasting with the nitro group in ’s pyrazole derivative, which is strongly electron-withdrawing.
  • Functional Groups :

    • The carbothioamide (–C(=S)NH–) group in the target compound and ’s derivative differs from carboxamides () in hydrogen-bonding capacity and resistance to enzymatic hydrolysis .

Research Implications and Gaps

  • Synthetic Optimization : The absence of direct synthesis data for the target compound necessitates further exploration of reaction conditions (e.g., cyclization of hydrazinecarbothioamides under basic conditions, as in ) .
  • Biological Screening : Comparative studies with ’s triazole-thiols could validate inferred antimicrobial activity.
  • Solubility-activity Trade-offs : Structural modifications, such as introducing polar groups (e.g., piperazine in ), may improve bioavailability without compromising activity .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[1,2-a]pyrazine core. A common approach includes:

  • Step 1 : Condensation of 4-methoxyphenyl-substituted precursors (e.g., amino alcohols or ketones) with thiosemicarbazide under reflux in ethanol .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions, often catalyzed by bases like triethylamine .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity. Key analytical tools: NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment .

Q. How is the compound characterized spectroscopically?

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from chlorophenyl/methoxyphenyl groups), δ 3.8 ppm (methoxy -OCH₃), and δ 2.5–3.5 ppm (pyrrolo-pyrazine ring protons) .
  • IR : Stretching bands at ~3350 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=S), and ~1250 cm⁻¹ (C-O from methoxy group) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₂₀H₁₉ClN₄O₂S .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example:

  • X-ray crystallography (e.g., monoclinic P21/c space group, β=92.5°, a=9.992 Å) provides unambiguous bond lengths/angles .
  • Dynamic NMR at variable temperatures can assess rotational barriers of the carbothioamide group .
  • DFT calculations (B3LYP/6-31G*) model optimized geometries to reconcile experimental vs. theoretical data .

Q. What strategies optimize yield in the final synthetic step?

Yield improvements (from ~50% to >75%) require:

  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl halides .
  • Reaction Monitoring : In-situ FTIR tracks carbothioamide formation, minimizing side reactions .

Q. How is the compound evaluated for kinase inhibition activity?

  • In vitro assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assays .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR) .
  • Selectivity profiling : Kinase panel screening (≥50 kinases) identifies off-target effects .

Q. What methodologies address poor aqueous solubility in biological assays?

  • Formulation : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) for in vitro studies .
  • Prodrug design : Introduce phosphate esters at the methoxy group to enhance solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (size ~150 nm) improve bioavailability in in vivo models .

Data Analysis & Experimental Design

Q. How are SAR studies designed for derivatives of this compound?

  • Core modifications : Replace pyrrolo-pyrazine with indole or pyrazolo[3,4-d]pyrimidine cores .
  • Substituent variations : Systematic substitution of 4-chlorophenyl with fluorophenyl or nitro groups .
  • Activity cliffs : Use MOE or ChemAxon to correlate logP, polar surface area, and IC₅₀ values .

Q. What statistical methods validate reproducibility in synthetic batches?

  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes temperature, solvent ratio, and catalyst loading .
  • QC metrics : RSD ≤2% for HPLC peak area across 3 batches .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) over 28 days assess impurity profiles .

Conflict Resolution in Research

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Metabolite identification : HR-MS/MS detects hydroxylated or demethylated metabolites in liver microsomes .
  • Dose adjustment : Biphasic dosing regimens (e.g., loading dose + maintenance) improve in vivo response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.